molecular formula C22H19N3O2 B7539925 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide

4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide

Numéro de catalogue B7539925
Poids moléculaire: 357.4 g/mol
Clé InChI: UFRHULSFWAOUGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mécanisme D'action

The exact mechanism of action of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide is not fully understood. However, it has been found to act as an inhibitor of various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various cellular processes such as gene expression and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to exhibit neuroprotective properties and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific enzymes. This allows for the investigation of various cellular processes and the development of new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.

Orientations Futures

There are several future directions for the investigation of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide. One area of research is the development of new HDAC inhibitors for the treatment of cancer and other diseases. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of active investigation. Furthermore, the development of new synthetic routes and analogs of this compound may lead to the discovery of new therapeutic agents.

Méthodes De Synthèse

The synthesis of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide involves the reaction of 3-(methoxymethyl)aniline with 4-(1H-benzimidazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Propriétés

IUPAC Name

4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-27-14-16-5-4-6-18(13-16)24-22(26)17-9-11-19(12-10-17)25-15-23-20-7-2-3-8-21(20)25/h2-13,15H,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRHULSFWAOUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.